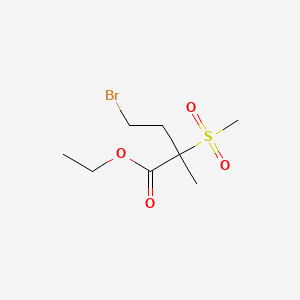

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Descripción general

Descripción

Synthesis Analysis

EMBM has been used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been used in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds, as well as in the synthesis of fluorescent proteins. In addition, it has been used in the synthesis of various organic materials, such as polymers, resins, and emulsifiers.

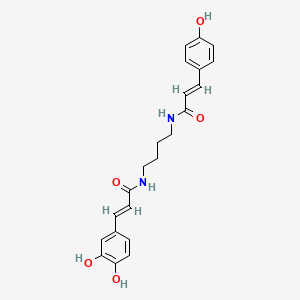

Molecular Structure Analysis

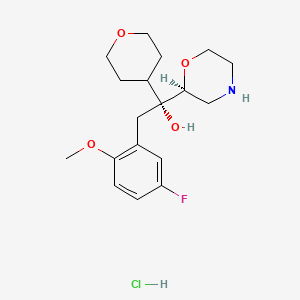

The molecular formula of EMBM is C8H15BrO4S. The InChI Key is DRDIKYRQXJWIIX-MRVPVSSYSA-N.

Chemical Reactions Analysis

EMBM acts as a nucleophile in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond. In an SNAr reaction, EMBM acts as a nucleophile and attacks an aromatic ring, resulting in the formation of a new bond. In both cases, the reaction proceeds through a nucleophilic substitution mechanism.

Physical And Chemical Properties Analysis

The molecular weight of EMBM is 287.17. It is a low melting solid.

Aplicaciones Científicas De Investigación

Synthesis of Triazoloquinoline Compounds : Pokhodylo and Obushak (2019) describe a method to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is a triazoloquinoline compound, using a reaction that involves a similar ethylsulfonyl compound. This highlights its role in the synthesis of complex organic molecules (Pokhodylo & Obushak, 2019).

Creation of Dihydrofuran Carboxylates : Harikrishnan et al. (2013) synthesized a range of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates via a domino reaction involving an ethylsulfonyl butanoate derivative. This showcases the compound's utility in creating novel structures with potential applications in drug discovery (Harikrishnan et al., 2013).

Synthesis of Antimicrobial Agents : Doraswamy and Ramana (2013) used a bromophenyl derivative in a series of reactions to synthesize various compounds with potential antimicrobial activity. This indicates its use in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Synthesis of Pyrroles and Sulfones : Petrov et al. (2021) describe the use of a bromo-substituted sulfone in the synthesis of pyrroles, demonstrating its application in creating diverse organic structures (Petrov, Kalyazin, & Somov, 2021).

Preparation of Methanesulfonate Esters : Chan, Cox, and Sinclair (2008) studied the hydrolysis of a methanesulfonate ester, a process relevant for the synthesis of pharmaceuticals and chemicals, indicating the compound's role in such syntheses (Chan, Cox, & Sinclair, 2008).

Microwave-Mediated Synthesis : Harikrishnan et al. (2013) also demonstrated the use of an ethylsulfonyl butanoate derivative in a microwave-mediated, solvent-free synthesis of tetrahydropyrimidines, showing its utility in green chemistry applications (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

Role in the Synthesis of Fluorinated Compounds : Xiang et al. (2017) used an ethyl difluoroacetate derivative in a photoinduced reaction to create fluorinated compounds, highlighting its role in the synthesis of such specialized molecules (Xiang, Li, Kuang, & Wu, 2017).

Fabrication of Densely Functionalized Molecules : Harikrishnan et al. (2012) showcased the use of an ethylsulfonyl butanoate derivative in the synthesis of densely functionalized cyclohexa-1,4-dienes and tetrahydropyridines, emphasizing its utility in creating complex organic structures (Harikrishnan, Rajesh, & Perumal, 2012).

Mecanismo De Acción

Target of Action

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (EMBM) is a complex organic compound It’s known to act as a nucleophile in various reactions.

Mode of Action

EMBM participates in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond.

Result of Action

It is known that embm can be used to synthesize pyridine methylsulfone hydroxamate lpxc inhibitors for treating bacterial infections .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that it can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors . These inhibitors interact with the LpxC enzyme, which is involved in the biosynthesis of lipid A, a component of the outer membrane of gram-negative bacteria .

Cellular Effects

Its role in the synthesis of LpxC inhibitors suggests that it may have significant effects on bacterial cells, particularly gram-negative bacteria .

Molecular Mechanism

Its role in the synthesis of LpxC inhibitors suggests that it may interact with the LpxC enzyme, potentially inhibiting its function .

Propiedades

IUPAC Name |

ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/no-structure.png)

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)